molecular formula C13H16N2O B2757311 1-[2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2224336-48-3

1-[2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2757311
CAS No.: 2224336-48-3
M. Wt: 216.284
InChI Key: BKRMUFOJKAUPTQ-UHFFFAOYSA-N
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Description

1-[2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features a pyrrolidine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 5-methyl-3-pyridinecarboxaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining high-quality products .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-[2-(5-Methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is unique due to its specific combination of a pyrrolidine ring and a methyl-substituted pyridine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-(5-methylpyridin-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-13(16)15-6-4-5-12(15)11-7-10(2)8-14-9-11/h3,7-9,12H,1,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRMUFOJKAUPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCCN2C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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